Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate
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Overview
Description
Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate is a heterocyclic compound that belongs to the class of pyrroloquinolines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl 2-chloromethyl-quinoline-3-carboxylate with various amines in a refluxing ethanol-acetic acid solvent system can yield the desired compound . Another approach involves the Friedländer condensation, which is an acid-catalyzed reaction in the absence of a solvent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is explored for its potential as an antileishmanial agent.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmacology: Research into its pharmacokinetic properties and stability in biological fluids is ongoing.
Mechanism of Action
The mechanism of action of ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1h-pyrrolo[3,4-b]quinolin-1-one: This compound has similar structural features and is also studied for its medicinal properties.
Pyrrolo[3,4-b]quinolin-1-one derivatives: These derivatives are explored for their potential pharmacological activities.
Uniqueness
Ethyl 2,3-dihydro-1h-pyrrolo[3,2-b]quinoline-1-carboxylate is unique due to its specific ethyl ester functional group, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
26862-72-6 |
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Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
ethyl 2,3-dihydropyrrolo[3,2-b]quinoline-1-carboxylate |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-14(17)16-8-7-12-13(16)9-10-5-3-4-6-11(10)15-12/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
PPMUTDCSFJUILM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=NC3=CC=CC=C3C=C21 |
Origin of Product |
United States |
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